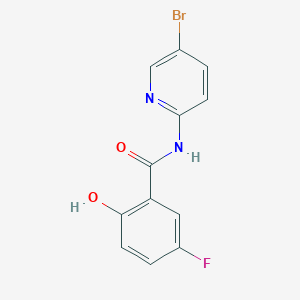
N-(5-Bromopyridin-2-yl)-5-fluoro-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromopyridin-2-yl)-5-fluoro-2-hydroxybenzamide is a compound that belongs to the class of organic compounds known as N-arylamides. These compounds contain a carboxamide group that is N-linked to an aryl group. The presence of bromine and fluorine atoms in the structure imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-2-yl)-5-fluoro-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-aminopyridine and 5-fluoro-2-hydroxybenzoic acid.
Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromopyridin-2-yl)-5-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(5-Bromopyridin-2-yl)-5-fluoro-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Bromopyridin-2-yl)-5-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromopyridin-2-yl)-2-bromoacetamide: This compound has a similar structure but with a bromoacetamide group instead of a benzamide group.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This Schiff-base compound shares the 5-bromopyridin-2-yl moiety but has different functional groups.
Uniqueness
N-(5-Bromopyridin-2-yl)-5-fluoro-2-hydroxybenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and can provide distinct advantages in various applications.
Properties
CAS No. |
783371-19-7 |
|---|---|
Molecular Formula |
C12H8BrFN2O2 |
Molecular Weight |
311.11 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-fluoro-2-hydroxybenzamide |
InChI |
InChI=1S/C12H8BrFN2O2/c13-7-1-4-11(15-6-7)16-12(18)9-5-8(14)2-3-10(9)17/h1-6,17H,(H,15,16,18) |
InChI Key |
OWYGSTLQNOXYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NC2=NC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


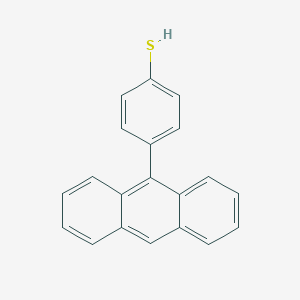
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
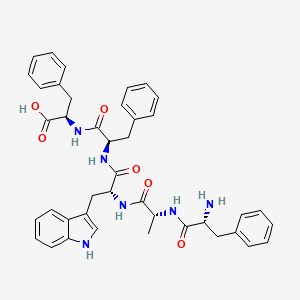
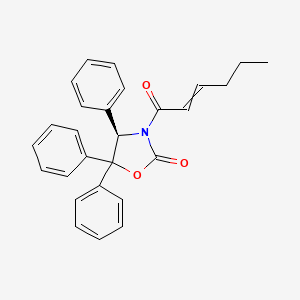
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)
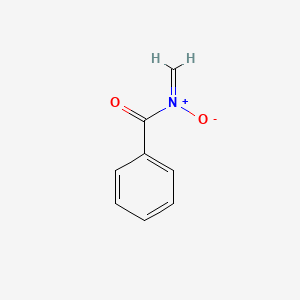

![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)
![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
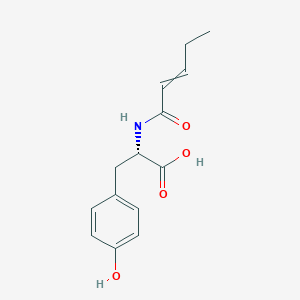
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
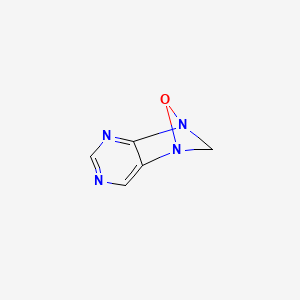
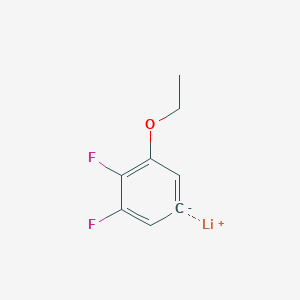
![3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B14233156.png)
